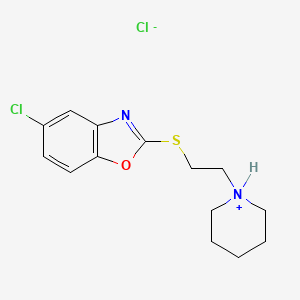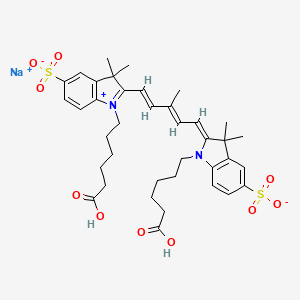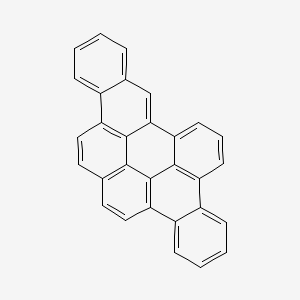
ANILINE, m-BROMO-N-METHYL-N-NITROSO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, m-Bromo-N-Methyl-N-Nitroso- is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of a methylated aniline ring, which also contains a bromine atom in the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form m-bromoaniline.
Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.
Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of m-Bromo-N-Methyl-Aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Aniline, m-Bromo-N-Methyl-N-Nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
N-Nitroso-N-Methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-N-Methylaniline: Similar structure but lacks the nitroso group.
2,4-Dinitro-N-Methylaniline: Contains additional nitro groups.
Uniqueness: Aniline, m-Bromo-N-Methyl-N-Nitroso- is unique due to the presence of both a bromine atom and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
17405-06-0 |
|---|---|
Formule moléculaire |
C7H7BrN2O |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clé InChI |
MMJTUBIBPCYLJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)Br)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)

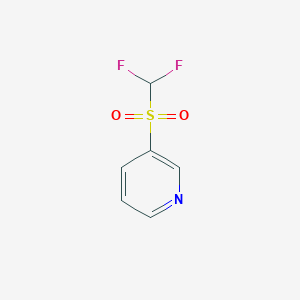
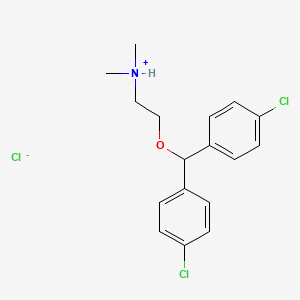

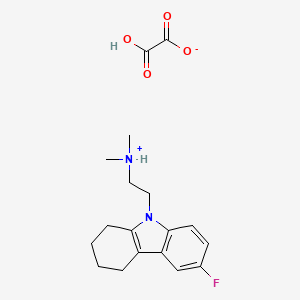

![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
